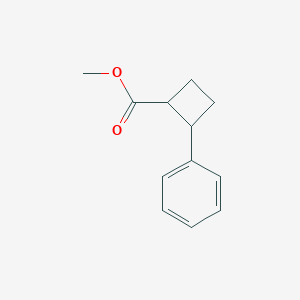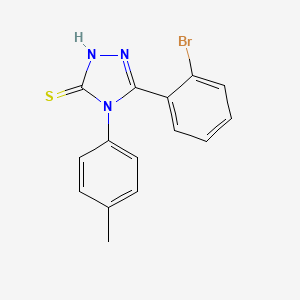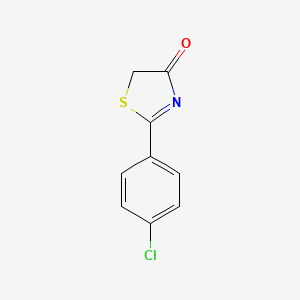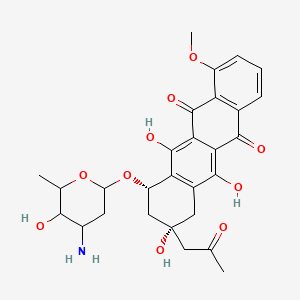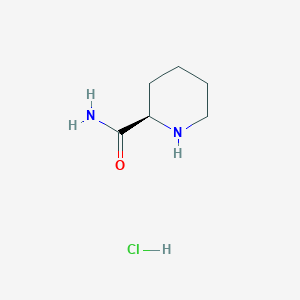
(R)-Piperidine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Piperidine-2-carboxamide hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-Piperidine-2-carboxamide hydrochloride typically involves several steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide. This product is then subjected to pH adjustment and reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide. Further reaction in a sodium hypochlorite solution yields ®-N-valeryl-3-amino piperidine, which is finally converted to ®-3-amino piperidine hydrochloride by reacting with hydrochloric acid and alcohol .
Industrial Production Methods
Industrial production methods for ®-Piperidine-2-carboxamide hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-Piperidine-2-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and oxidizing agents like sodium hypochlorite. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
®-Piperidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a precursor for biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Applied in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of ®-Piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-Piperidine-2-carboxamide hydrochloride include other piperidine derivatives and amides. Some examples are:
- ®-3-amino piperidine hydrochloride
- ®-PFI-2 hydrochloride
- Imiquimod hydrochloride
Uniqueness
What sets ®-Piperidine-2-carboxamide hydrochloride apart from similar compounds is its specific chiral configuration and the unique chemical properties that arise from it. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C6H13ClN2O |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
(2R)-piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
Clave InChI |
MSDJHYMGDCMMSV-NUBCRITNSA-N |
SMILES isomérico |
C1CCN[C@H](C1)C(=O)N.Cl |
SMILES canónico |
C1CCNC(C1)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


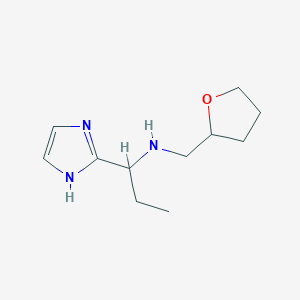

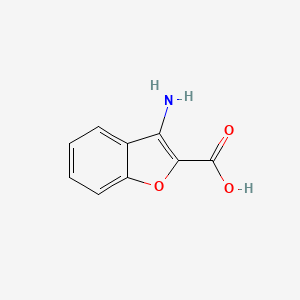
![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
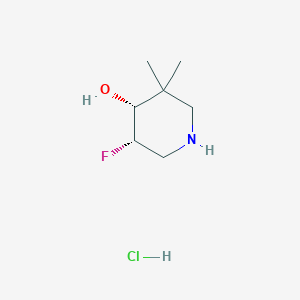
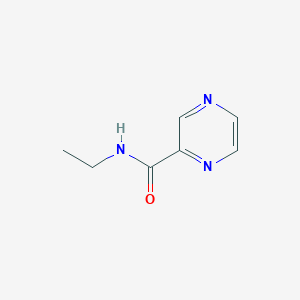
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
